molecular formula C18H20ClNO4 B5793493 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B5793493
M. Wt: 349.8 g/mol
InChI Key: DWMHPIFIBGYLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide, also known as AG-30, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. AG-30 is a potent inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate (IRS) proteins, which are critical components of the insulin signaling pathway. By inhibiting PTP1B, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide increases the phosphorylation of IRS proteins, leading to enhanced insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In obese mice, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and triglyceride levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has also been investigated for its potential anticancer activity, as PTP1B is overexpressed in many types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its potency and selectivity for PTP1B inhibition. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to be a highly potent inhibitor of PTP1B, with an IC50 value in the low nanomolar range. Another advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its stability, which allows for long-term storage and use in laboratory experiments. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its solubility, which can be a challenge in some experimental settings.

Future Directions

There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in combination with other therapeutic agents, such as insulin sensitizers or anticancer drugs. Additionally, the role of PTP1B in other physiological processes, such as inflammation and immune function, warrants further investigation. Finally, the potential clinical applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in the treatment of diabetes, obesity, and cancer should be explored in clinical trials.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloro-3,5-dimethylphenol and 3,5-dimethoxyphenylacetic acid. These compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with 2-aminoethanol and a dehydrating agent such as thionyl chloride to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been investigated for its potential anticancer activity, as PTP1B is overexpressed in many types of cancer.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-5-16(6-12(2)18(11)19)24-10-17(21)20-13-7-14(22-3)9-15(8-13)23-4/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMHPIFIBGYLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.